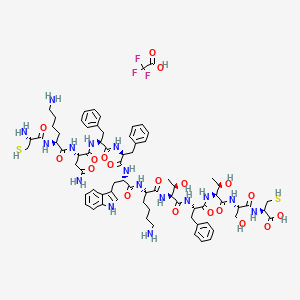

Somatostatin-14 (3-14) Trifluoroacetate

Description

Context of Somatostatin (B550006) and its Physiological Relevance

Somatostatin is a versatile peptide hormone that plays a crucial inhibitory role in various physiological processes throughout the body. nih.govclevelandclinic.org Also known as growth hormone-inhibiting hormone (GHIH), it is produced in multiple locations, including the hypothalamus, central nervous system (CNS), pancreas, and gastrointestinal (GI) tract. nih.govclevelandclinic.orgnih.gov Its primary function is to regulate the endocrine and exocrine systems by inhibiting the secretion of numerous other hormones and substances. nih.govclevelandclinic.orgpatsnap.com

Key physiological actions of somatostatin include:

Hormone Regulation: It inhibits the release of growth hormone (GH) and thyroid-stimulating hormone (TSH) from the pituitary gland. clevelandclinic.orgnih.gov In the pancreas, it suppresses the secretion of both insulin (B600854) and glucagon (B607659). patsnap.com

Gastrointestinal Function: Within the GI tract, somatostatin reduces gastric acid secretion, slows gastrointestinal motility, and inhibits the release of various gut hormones like gastrin and secretin. nih.govresearchgate.net

Cell Growth: It has demonstrated anti-proliferative effects, inhibiting the rapid reproduction of both normal and cancerous cells. nih.govpatsnap.commdpi.com

Neurotransmission: In the nervous system, somatostatin can act as a neurotransmitter or neuromodulator, influencing memory formation and neuronal activity. nih.govclevelandclinic.orgpatsnap.com

Somatostatin exerts its effects by binding to a family of five distinct G protein-coupled receptors (SSTR1-5), which are widely distributed in tissues throughout the body. patsnap.comnih.govdrugbank.com The widespread presence and inhibitory nature of somatostatin make it a critical regulator of homeostasis. clevelandclinic.orgpatsnap.com

Significance of Somatostatin-14 and its Truncated/Fragment Forms

Somatostatin is synthesized as a larger precursor molecule, preprosomatostatin, which is then processed into two primary active forms: a 14-amino acid peptide (Somatostatin-14 or SST-14) and a 28-amino acid peptide (Somatostatin-28 or SST-28). patsnap.commdpi.comdrugbank.com These two isoforms have overlapping activities but differ mainly in their primary location of effect. nih.gov SST-14 is the predominant form in the brain and nervous system, while SST-28 is more abundant in the mucosal cells of the GI tract. nih.govpatsnap.comnih.gov

The metabolism and degradation of these peptides are also subjects of significant research. In vivo studies show that SST-14 is eliminated very rapidly, with a half-life of only 1 to 3 minutes. nih.govoup.com Its metabolism can involve the cleavage of the N-terminus, leading to the formation of truncated fragments. oup.com

Somatostatin-14 (3-14) is one such truncated form, a polypeptide fragment that is utilized in academic research. medchemexpress.commedchemexpress.combachem.com It is often identified through peptide screening, a research technique used to discover active peptides for studying protein interactions, functional analysis, and epitope mapping. medchemexpress.commedchemexpress.com The study of such fragments is crucial for understanding structure-activity relationships, receptor binding, and the specific physiological roles that different parts of the parent molecule may play.

| Feature | Somatostatin-14 (SST-14) | Somatostatin-28 (SST-28) |

|---|---|---|

| Amino Acid Length | 14 | 28 |

| Primary Location | Brain, Pancreas, Neurons nih.govnih.gov | GI Tract, Retina nih.govmdpi.comnih.gov |

| Receptor Affinity | Higher affinity for SSTRs 1-4 mdpi.com | Higher affinity for SSTR5 mdpi.com |

| Key Functions | Potent inhibitor of GH, glucagon, and insulin release nih.gov | Major final product in intestinal mucosal cells nih.gov |

Rationale for Academic Research on Somatostatin-14 (3-14) Trifluoroacetate (B77799)

The specific formulation of "Somatostatin-14 (3-14) Trifluoroacetate" is highly relevant to its use in a research context. The "Trifluoroacetate" (TFA) portion refers to the counter-ion that is associated with the peptide.

In academic and pharmaceutical research, peptides are frequently synthesized and purified using a technique called reverse-phase high-performance liquid chromatography (RP-HPLC). ambiopharm.comnih.gov Trifluoroacetic acid is a standard component of the solvent system used in this purification process because it acts as an ion-pairing agent, improving the separation and purity of the final peptide. ambiopharm.comnih.gov As a result, the purified peptide is often isolated as a trifluoroacetate salt. ambiopharm.comgenscript.com

Therefore, the rationale for using the TFA salt form of Somatostatin-14 (3-14) in research includes:

Availability and Purity: It is the common form produced during standard solid-phase peptide synthesis and HPLC purification, making it readily available for research purposes. ambiopharm.comgenscript.com

Utility in Early-Stage Research: Many initial in vitro and in vivo studies are conducted with the TFA salt form of a peptide to determine its basic biological activity. ambiopharm.com

It is also important for researchers to be aware of the specific salt form they are using. Studies have shown that the trifluoroacetate counter-ion itself can sometimes exert biological effects, such as inhibiting cell proliferation in certain culture systems. nih.govphysiology.org This makes it a critical variable to control for in experiments and underscores the importance of specifying the full chemical name, including the salt, in research publications to ensure reproducibility and accurate interpretation of findings. nih.govnih.gov

| Compound Name | Role/Significance |

|---|---|

| Somatostatin-14 (3-14) | A truncated fragment of Somatostatin-14 used in research to study structure-function relationships. medchemexpress.commedchemexpress.com |

| Trifluoroacetic Acid (TFA) | Used as an ion-pairing agent in HPLC purification of peptides. ambiopharm.comnih.gov |

| Trifluoroacetate (TFA) Salt | The common form of commercially available research peptides resulting from the purification process. ambiopharm.comgenscript.com |

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H98N16O17S2.C2HF3O2/c1-39(89)58(69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(38-106)71(103)104)86-62(94)49(27-15-17-29-73)78-65(97)53(33-44-35-76-47-25-13-12-24-45(44)47)81-64(96)51(31-42-20-8-4-9-21-42)79-63(95)50(30-41-18-6-3-7-19-41)80-66(98)54(34-57(75)91)82-61(93)48(26-14-16-28-72)77-60(92)46(74)37-105;3-2(4,5)1(6)7/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90,105-106H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104);(H,6,7)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIEPXPIRDHLF-ASWYRLASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H99F3N16O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1625.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing the linear precursor of Somatostatin-14 (3-14). biosynth.comnih.govcapes.gov.bracs.org This method involves building the peptide chain sequentially while one end is anchored to an insoluble polymer support, or resin. biosynth.com This approach simplifies the purification process at each step, as reagents and byproducts can be washed away from the resin-bound peptide. biosynth.comgoogle.com

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. seplite.com In this method, the α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is base-labile. seplite.comnih.gov The reactive side chains of amino acids, such as those on Lysine, Threonine, and Cysteine, are protected by acid-labile groups like tert-butyl (tBu). seplite.comnih.gov

The synthesis cycle involves two key steps:

Deprotection: The Fmoc group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine for the next coupling step. nih.gov

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond. This cycle is repeated until the entire peptide sequence is assembled. google.com

The use of Fmoc/tBu chemistry is advantageous due to the mild conditions required for Fmoc group removal, which preserves the acid-sensitive side-chain protecting groups and the bond linking the peptide to the resin until the final cleavage step. seplite.comnih.gov

The choice of resin is critical as it determines the C-terminal functionality of the final peptide (an acid or an amide) and influences the efficiency of the synthesis. peptide.combiotage.com For synthesizing a peptide acid like Somatostatin-14 (3-14), resins such as 2-chlorotrityl chloride (2-CTC) or Wang resin are commonly employed. biotage.comresearchgate.net

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions that leave the side-chain protecting groups intact, which can be useful for certain synthetic strategies. biotage.comresearchgate.net

Wang Resin: This is another popular choice for producing peptide acids, though it requires stronger acidic conditions for cleavage, typically performed concurrently with the removal of side-chain protecting groups. biotage.combiotage.com

The efficiency of peptide bond formation is enhanced by coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid to facilitate its reaction with the free amine on the growing peptide chain. Common coupling procedures involve activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with an additive like HOBt (Hydroxybenzotriazole) and a base such as DIPEA (N,N-Diisopropylethylamine). researchgate.net

| Resin Type | Typical Application | Cleavage Condition | Key Advantage |

|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) | C-terminal peptide acids | Mild acid (e.g., 1-3% TFA) | Allows cleavage with side-chain protection intact. biotage.comresearchgate.net |

| Wang Resin | C-terminal peptide acids | Strong acid (e.g., high % TFA) | Commonly used, cleaves peptide and protecting groups simultaneously. biotage.com |

| Rink Amide Resin | C-terminal peptide amides | Strong acid (e.g., high % TFA) | Standard choice for peptide amides. biotage.com |

The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. google.comthermofisher.com This is typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA). google.comsigmaaldrich.com

During cleavage, the protecting groups are released as highly reactive cationic species that can modify sensitive amino acids like Cysteine and Tryptophan. sigmaaldrich.combiotage.comactivotec.com To prevent these unwanted side reactions, "scavengers" are added to the TFA cleavage cocktail. biotage.compolypeptide.com These nucleophilic compounds trap the reactive cations. sigmaaldrich.comnih.gov

A typical cleavage cocktail for a Cysteine-containing peptide like Somatostatin-14 (3-14) is a mixture of TFA with water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.combiotage.com

TIS is effective at scavenging t-butyl cations. sigmaaldrich.com

Water helps to hydrolyze certain byproducts. sigmaaldrich.com

EDT or DTT are crucial for protecting the thiol group of Cysteine from oxidation and other modifications. biotage.comrsc.org

| Scavenger | Targeted Residue/Group | Function |

|---|---|---|

| Triisopropylsilane (TIS) | Trityl groups, t-Butyl cations | Reduces and traps carbocations. sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) / Dithiothreitol (DTT) | Cysteine | Prevents oxidation and re-attachment of protecting groups to the thiol. biotage.com |

| Water | General | Aids in hydrolysis of protecting groups and acts as a scavenger. sigmaaldrich.com |

| Thioanisole | Methionine, Tryptophan | Prevents alkylation of sulfur-containing and indole (B1671886) rings. peptide.com |

Following cleavage, the crude linear peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by filtration or centrifugation, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com The use of TFA in the mobile phase during HPLC purification results in the final product being isolated as a trifluoroacetate (B77799) salt.

Disulfide Bond Formation and Cyclization

The biological activity of Somatostatin-14 is dependent on its cyclic structure, which is conferred by a disulfide bridge between two Cysteine residues. springernature.comlifetein.combachem.com This bond is formed after the linear peptide has been synthesized and cleaved from the resin. nih.govtaylorfrancis.com

Formation of the disulfide bond requires the oxidation of the thiol (-SH) groups of the two Cysteine residues in the linear peptide precursor. lifetein.comnih.gov This intramolecular cyclization must be performed under carefully controlled conditions to favor the desired monomeric cyclic product over dimeric or oligomeric byproducts. mdpi.com The reaction is generally carried out in a dilute aqueous solution at a slightly basic pH (around 8-9) to facilitate thiol deprotonation, making it more susceptible to oxidation. lifetein.com

Several methods can be employed for oxidative cyclization:

Air Oxidation: Simply stirring the dilute peptide solution in a buffer open to the atmosphere allows for slow oxidation by dissolved oxygen. This is a mild and common method. lifetein.com

Potassium Ferricyanide (K₃[Fe(CN)₆]): This is a faster and more controlled chemical oxidant used for cyclization. pnas.org

Iodine (I₂): Iodine-mediated oxidation is another efficient method for forming disulfide bonds. pnas.org

Dimethyl Sulfoxide (DMSO): DMSO can also serve as a mild oxidant for this purpose. google.com

| Oxidation Method | Description | Typical Conditions |

|---|---|---|

| Air Oxidation | Uses atmospheric oxygen to slowly oxidize thiols. | Dilute peptide in aqueous buffer (pH ~8), open to air, stirring for hours to days. lifetein.com |

| Potassium Ferricyanide | A controlled chemical oxidant. | Addition of K₃[Fe(CN)₆] solution to the peptide solution. pnas.org |

| Iodine | A rapid chemical oxidant. | Titration with an iodine solution in an appropriate solvent. pnas.org |

| DMSO | A mild chemical oxidant. | Dissolving the peptide in a DMSO/water mixture. google.com |

Cyclization has a profound impact on the peptide's physicochemical properties. The formation of the disulfide bond dramatically restricts the conformational freedom of the peptide backbone. nih.govuq.edu.aupeptide.com This pre-organization into a more rigid, defined three-dimensional structure is often essential for high-affinity binding to its biological receptor. uq.edu.au

Purification Techniques for Somatostatin-14 (3-14) Derivatives

The purification of synthetic Somatostatin-14 (3-14) and its derivatives is a critical step to isolate the target peptide from a complex mixture of reagents, by-products, and incompletely synthesized sequences. The trifluoroacetate salt form of the peptide is typically a result of the common use of trifluoroacetic acid (TFA) during the final cleavage from the solid-phase resin and in chromatographic purification steps.

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for the purification of Somatostatin-14 derivatives. nih.govresearchgate.net This technique separates peptides based on their hydrophobicity, allowing for the isolation of the desired product with high purity.

The process involves injecting the crude peptide, often obtained after cleavage from a solid support with a TFA-based cocktail, onto a column packed with a nonpolar stationary phase, such as C18-bonded silica. nih.govgoogle.com A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is then passed through the column. tandfonline.com Both solvents are usually modified with a small percentage of an ion-pairing agent, most commonly TFA, which helps to sharpen the peaks and improve separation. A gradient of increasing organic solvent concentration is used to elute the bound peptides, with more hydrophobic species being retained longer on the column.

For instance, bicyclic analogs of Somatostatin-14 have been successfully isolated using semi-preparative HPLC. nih.gov Similarly, a ⁶⁸Ga-labeled Somatostatin (B550006) analogue, NODAGA-HPBCD, was purified by preparative RP-HPLC to achieve a purity exceeding 98%. researchgate.net In another example, the purification of a radiolabeled 125I-[Tyr0]-Somatostatin-14 derivative was performed using RP-HPLC with an isocratic elution of 22% acetonitrile in a 0.1 M triethylammonium (B8662869) formate (B1220265) (TEAF) buffer (pH 2.2). tandfonline.com

The conditions for preparative HPLC can be tailored to the specific properties of the Somatostatin-14 derivative being purified. Key parameters that are optimized include the column type, mobile phase composition, gradient slope, and flow rate.

Table 1: Example Preparative HPLC Purification Parameters

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | nih.govresearchgate.nettandfonline.com |

| Stationary Phase | C18-bonded silica | google.com |

| Mobile Phase A | 0.1% aqueous TFA or 0.1 M TEAF buffer | tandfonline.comnih.gov |

| Mobile Phase B | Acetonitrile (MeCN) | tandfonline.comnih.gov |

| Elution | Gradient or Isocratic | tandfonline.comnih.gov |

| Detection | UV Absorbance (e.g., 220 nm, 280 nm) | - |

| Resulting Purity | >95% to >98% | nih.govresearchgate.netnih.gov |

While preparative HPLC is the gold standard, other chromatographic techniques can be employed, often as preliminary purification steps or for specific applications.

Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It has been used for the purification of radiolabeled Somatostatin-14 derivatives. For example, 125I-[Tyr0]-SST-14 was subjected to SEC on a Sephadex G-25 fine column after an initial solid-phase extraction (SPE) step. tandfonline.com This approach effectively separates the larger peptide from smaller impurities.

Medium Pressure Liquid Chromatography (MPLC): For larger scale purifications, MPLC can be a viable option. A patented synthesis method for Somatostatin-14 describes passing the crude trifluoroacetic acid salt through a C18 bonded silica-gel medium pressure column, using a methanol-water elution process for separation and purification. google.com

Affinity Chromatography: In specific research contexts, such as the isolation of native peptides from biological sources, affinity chromatography can be highly effective. Rat hypothalamic Somatostatin-14 was isolated using antisomatostatin affinity chromatography as an initial, highly specific purification step before further refinement with gel filtration and HPLC. nih.gov

Analytical Characterization of Synthetic Products

Following purification, the identity and purity of Somatostatin-14 (3-14) Trifluoroacetate must be rigorously confirmed. This is accomplished using a combination of high-resolution analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the characterization of synthetic peptides. It combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, providing information on both the purity and molecular weight of the sample in a single analysis.

After purification, Somatostatin-14 derivatives are analyzed to confirm that the correct molecular mass is observed, verifying the peptide's identity. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further corroborating the elemental composition of the synthetic product. researchgate.net For example, the identity of novel Somatostatin-14 peptide conjugates was confirmed by observing the calculated mass-to-charge ratios ([M+2H]²⁺, [M+3H]³⁺, and [M+4H]⁴⁺) using electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov LC-MS is also crucial for identifying by-products from the synthesis, such as S-tbutylated species that can arise during TFA cleavage. acs.org

Table 2: Representative Mass Spectrometry Data for a Somatostatin-14 Derivative

| Ion Type | Calculated m/z | Observed m/z | Method | Source |

|---|---|---|---|---|

| [M+2H]²⁺ | 1024.9627 | - | ESI-MS | nih.gov |

| [M+3H]³⁺ | 683.6440 | - | ESI-MS | nih.gov |

Data for a DOTA-conjugated Somatostatin-14 analog.

Analytical reversed-phase HPLC is the standard method for determining the purity of the final peptide product. acs.org A small amount of the purified peptide is injected onto an analytical HPLC column, and the resulting chromatogram is analyzed. The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks detected (typically at a wavelength of 214 or 220 nm). acs.org

This method is highly sensitive and can separate the main product from closely related impurities that may not have been fully removed during preparative chromatography. Purity levels of >95% or >97% are commonly reported for synthetic Somatostatin-14 derivatives intended for research. nih.govnih.gov For instance, crude peptides from a TFA cleavage reaction were analyzed using HPLC to quantify the percentage of desired product versus impurities. acs.org Furthermore, analytical HPLC is used to confirm the high purity (>95%) of the final, lyophilized peptide conjugates after semi-preparative purification. nih.govnih.gov

Structural Elucidation and Conformational Dynamics

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides like Somatostatin-14 (3-14) at atomic resolution under conditions that mimic a physiological environment.

Elucidation of Three-Dimensional Conformations

The three-dimensional conformation of somatostatin (B550006) analogs in solution is extensively studied using proton (¹H) NMR. By analyzing various NMR parameters, a detailed picture of the peptide's structure can be constructed. Key experiments include:

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of individual amino acid residues within the peptide. Differences in the TOCSY spectra between cyclic and non-cyclic forms of somatostatin highlight changes in the local chemical environment of the amino acid residues upon cleavage of the disulfide bond. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. The observation of medium and long-range NOEs in the spectrum of SST-14 is instrumental in defining its folded structure. researchgate.net For instance, these NOEs provide the data needed to calculate an ensemble of structures using programs like CYANA. researchgate.net

Scalar Coupling Constants (³J): The measurement of scalar coupling constants, such as ³JαH-NH, provides information about the backbone dihedral angles (φ). nih.gov These angles are fundamental in defining the peptide's backbone conformation. Analysis of these constants for somatostatin in aqueous solution has been used to assess proposed conformational models. nih.gov

An ensemble of solution structures for SST-14, derived from NMR data, typically reveals a well-defined conformation for the core of the molecule, while the termini may exhibit greater flexibility. researchgate.net The structure of somatostatin-14 determined by these methods has been found to be comparable to previously reported structures of its analogs. researchgate.net

| NMR Technique | Information Obtained | Relevance to 3D Structure |

| TOCSY | Identifies amino acid spin systems | Assigns specific proton signals to each residue in the peptide sequence. researchgate.net |

| NOESY | Provides interproton distance constraints | Defines spatial proximity between residues, crucial for calculating the folded structure. researchgate.net |

| Scalar Coupling (³J) | Determines dihedral angle constraints (e.g., φ, χ¹) | Provides information on the backbone and side-chain torsional angles. nih.gov |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique to investigate the secondary structure of peptides and proteins in solution. acs.org By measuring the differential absorption of left and right circularly polarized light, CD provides insight into the proportions of α-helices, β-sheets, turns, and random coil structures.

Studies on somatostatin have shown that its far-UV CD spectrum is consistent with the presence of ordered secondary structures, such as β-structure, while ruling out significant α-helical content. pnas.org The spectrum is often characterized by negative extrema around 238 nm and 270 nm and a positive extremum at 225 nm. pnas.org

The conformational state of somatostatin can also be monitored during processes like aggregation. nih.gov Initially, the peptide may display a random coil conformation, indicated by a negative minimum around 198 nm. nih.gov Under certain conditions, such as in the presence of aggregation inducers, a conformational transition to a more structured state can be observed. For SST-14, a change from a random coil to a 'helix-rich' structure, with minima at ~208 nm and ~222 nm, has been reported during aggregation, which later transitions to a structure with minima at ~215 nm and ~240 nm upon fibril formation. nih.gov

| Secondary Structure | Characteristic CD Signal | Observation in Somatostatin-14 |

| Random Coil | Negative minimum ~198 nm | Observed for the initial unstructured conformation. nih.gov |

| β-Sheet / β-Turn | Negative minimum ~216-218 nm, positive extremum ~225 nm | The presence of ordered β-structure is supported by CD data. nih.govpnas.org |

| α-Helix | Negative minima ~208 nm and ~222 nm | Generally absent in the monomeric state but may appear transiently during aggregation. nih.govpnas.org |

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques like NMR and CD by providing a dynamic, atomic-level view of peptide behavior over time. mdpi.com

Prediction and Validation of Structural Dynamics

MD simulations are used to model the conformational dynamics of peptides like somatostatin-14 in a simulated aqueous environment. nih.gov These simulations start with an initial structure, often derived from NMR data, and use force fields (e.g., CHARMM) to calculate the forces between atoms and predict their subsequent motion over time. nih.gov

For somatostatin-14, MD simulations have been used to assess the conformational dynamics of both the native cyclic peptide and its non-cyclic, disulfide-reduced form. nih.gov These simulations can span hundreds of nanoseconds and reveal marked differences in the conformational flexibility and intermolecular interactions between the two forms, providing a plausible explanation for their different aggregation behaviors observed experimentally. nih.gov The trajectories generated from these simulations can be analyzed to identify the various conformations the peptide accesses. nih.gov Such computational studies are crucial for rationalizing the binding of somatostatin and its analogs to their specific receptors (SSTRs). researchgate.net

Analysis of Intramolecular Interactions

Analysis of MD trajectories allows for the mapping of persistent intramolecular hydrogen bonds that define secondary structural elements like β-turns. The β-turn, particularly around the pharmacologically critical sequence Phe-Trp-Lys-Thr, is a consensus structural motif for many biologically active somatostatin analogs. nih.gov Simulations can quantify the stability of these turns and other structural features by analyzing the distances and angles between specific atoms over the course of the simulation. researchgate.net This detailed analysis of interactions is fundamental to understanding the structural basis of receptor selectivity and affinity. researchgate.net

Impact of the Disulfide Bridge on Conformational Dynamics and Stability

Studies utilizing two-dimensional NMR have been instrumental in resolving the initial structure of Somatostatin-14 that precedes aggregation. nih.gov When the disulfide bridge is disrupted, the resulting noncyclic peptide exhibits a marked increase in conformational flexibility. nih.gov This heightened flexibility has been shown to accelerate the process of amyloid formation. nih.gov The amyloid fibrils formed by the disulfide-reduced, noncyclic somatostatin demonstrate greater resistance to denaturing conditions and a decreased ability to release monomers, highlighting the role of the disulfide bond in modulating the reversibility of aggregation. nih.gov

Molecular dynamics simulations have provided further insights, revealing significant differences in the intermolecular interactions between the cyclic (with disulfide bridge) and noncyclic forms of somatostatin. rcsb.org These computational models offer a plausible explanation for the experimentally observed differences in aggregation kinetics and fibril reversibility. rcsb.org The disulfide bond, therefore, is not merely a passive structural component but an active modulator of the peptide's conformational landscape and its propensity for self-association into stable amyloid aggregates. nih.gov This has significant implications for the storage and secretion of the hormone in vivo, where it is stored as amyloid-like aggregates in secretory granules. nih.gov

The introduction of additional disulfide bridges in synthetic somatostatin analogs has been explored as a strategy to enhance metabolic stability. By creating bicyclic analogs, researchers aim to impose further rigidity on the molecule, which can protect it from in vivo degradation. nih.govstclaircollege.ca These modifications, however, can also alter the peptide's affinity for its various receptor subtypes, underscoring the delicate balance between stability and biological activity that is governed by these structural constraints. nih.gov For instance, the introduction of a second disulfide bridge in some analogs led to an enhancement of affinity for all five somatostatin receptor subtypes, while in others, it resulted in a loss of affinity. nih.gov

Table 1: Research Findings on the Impact of the Disulfide Bridge in Somatostatin-14

| Research Finding | Method(s) Used | Implication for Conformational Dynamics & Stability | Reference(s) |

| Cleavage of the Cys³-Cys¹⁴ disulfide bond increases conformational flexibility. | Two-dimensional NMR, Molecular Dynamics Simulations | The disulfide bridge restricts the peptide's conformational freedom, contributing to a more defined structure. | nih.govrcsb.org |

| Disruption of the disulfide bridge leads to more rapid amyloid formation. | In vitro aggregation experiments | The constrained cyclic structure provided by the disulfide bond slows down the process of self-aggregation into amyloid fibrils. | nih.gov |

| Fibrils from noncyclic somatostatin are more resistant to denaturation. | In vitro aggregation experiments | The disulfide bond influences the morphology and stability of the resulting amyloid aggregates. | nih.gov |

| Introduction of a second disulfide bridge can enhance metabolic stability. | Synthesis and in vitro/in vivo evaluation of bicyclic analogs | Increased rigidity due to multiple disulfide bridges can protect the peptide from enzymatic degradation. | nih.govstclaircollege.ca |

| Altering the disulfide bridge structure can modulate receptor binding affinity. | Receptor autoradiography on cells expressing receptor subtypes | The conformational constraints imposed by the disulfide bridge(s) are critical for optimal interaction with somatostatin receptors. | nih.gov |

Receptor Binding and Selectivity Profiling

Somatostatin (B550006) Receptor (SSTR) Subtype Characterization (SSTR1-5)

The five SSTR subtypes, while all binding the endogenous ligands Somatostatin-14 and Somatostatin-28, display varied affinities for synthetic analogs. nih.govnih.gov This differential binding is foundational to the targeted therapeutic strategies employing somatostatin analogs. nih.gov SSTRs 1-4 generally show weak selectivity for Somatostatin-14 binding, whereas SSTR5 exhibits a preference for Somatostatin-28. medchemexpress.commedchemexpress.com Based on their reactivity with synthetic octapeptide and hexapeptide analogs, SSTR2, SSTR3, and SSTR5 are grouped into one subclass, while SSTR1 and SSTR4, which react poorly with these analogs, form another. medchemexpress.commedchemexpress.com All five receptor subtypes are coupled to the inhibition of adenylyl cyclase through pertussis toxin-sensitive G-proteins. medchemexpress.commedchemexpress.com

The distribution of these receptor subtypes is widespread, with overlapping yet distinct patterns in the brain and peripheral organs, varying by tissue and species. medchemexpress.com For instance, in the human pituitary gland, SSTR1, SSTR2, and SSTR5 are expressed, while pituitary adenomas can also contain SSTR3. jci.org This specific expression pattern is crucial for the clinical application of SSTR-targeting compounds. oup.com

Radioligand Binding Assays

Radioligand binding assays are instrumental in characterizing the interaction of ligands like Somatostatin-14 (3-14) with SSTRs. These assays typically involve the use of a radioactively labeled ligand to quantify the binding affinity and selectivity of unlabeled compounds.

Binding affinities are commonly expressed as IC50 values, which represent the concentration of a competing ligand that displaces 50% of a specific radioligand, or as Ki values (inhibition constant), which provide a more absolute measure of binding affinity. ncifcrf.gov While specific IC50 or Ki values for Somatostatin-14 (3-14) Trifluoroacetate (B77799) are not extensively detailed in the provided context, the methodology for their determination is well-established. For instance, studies on native Somatostatin-14 have shown high affinity for all five SSTR subtypes. nih.govnih.gov The binding affinity of various somatostatin analogs for different SSTR subtypes has been extensively studied, revealing a wide range of potencies. For example, the synthetic analog octreotide (B344500) binds with high affinity to SSTR2 and moderate affinity to SSTR5, but poorly to SSTR1, SSTR3, and SSTR4. researchgate.netwjgnet.com

The following table illustrates the binding affinities (IC50 in nM) of Somatostatin-14 and a selection of synthetic analogs for the human SSTR subtypes, as determined in various studies.

| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |

| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| Octreotide | >1000 | 0.32 | Moderate Affinity | >1000 | Similar to S-14 |

| Lanreotide (B11836) | Low Affinity | High Affinity | Low Affinity | Low Affinity | High Affinity |

| Pasireotide (SOM230) | High Affinity | High Affinity | High Affinity | No Agonist Activity | High Affinity |

This table is a composite representation from multiple sources and specific values can vary between studies.

The selectivity of a ligand for a particular SSTR subtype is a key aspect of its pharmacological profile. Somatostatin-14 itself is considered non-selective, binding with high affinity to all five receptor subtypes. guidetopharmacology.orgnih.gov In contrast, many synthetic analogs have been developed to be selective for specific subtypes. nih.govjci.org For example, octreotide and lanreotide are primarily selective for SSTR2. jci.orgwjgnet.com The development of subtype-selective analogs is a major focus in drug discovery to minimize off-target effects. guidetopharmacology.org The assessment of selectivity involves comparing the binding affinities (Ki or IC50 values) of a compound across the different receptor subtypes. A high ratio of affinity for one subtype over others indicates high selectivity.

The binding of somatostatin ligands to their receptors can be influenced by the presence of nucleotides and ions. Studies on rat brain SS receptors have shown that GTP and ATP can inhibit the binding of radioiodinated analogs of both Somatostatin-14 and Somatostatin-28 in a dose-dependent manner. nih.gov This inhibition is characterized by a decrease in the maximum number of binding sites (Bmax) without altering the binding affinity (Kd). nih.gov Monovalent cations have also been shown to inhibit the binding of both radioligands. nih.gov Furthermore, the binding of Somatostatin-14 to rat pancreatic acinar cell membranes has been found to be dependent on calcium ions (Ca2+). researchgate.net This sensitivity to ions can vary between tissues. researchgate.net

Comparative Analysis of Somatostatin-14 (3-14) Binding Profile with Endogenous Somatostatin-14 and Synthetic Analogs

The binding profile of Somatostatin-14 (3-14) is understood in the context of the parent molecule, Somatostatin-14, and various synthetic analogs. Endogenous Somatostatin-14 binds with high affinity to all five SSTR subtypes. guidetopharmacology.orgnih.gov Synthetic analogs, on the other hand, often exhibit distinct selectivity profiles. For example, octreotide and lanreotide show high affinity for SSTR2 and moderate to low affinity for other subtypes. jci.orgwjgnet.com Pasireotide (SOM230) is a multireceptor ligand, binding with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5. wjgnet.comoup.com

The structural differences between these molecules account for their varied binding characteristics. Synthetic analogs are often shorter peptides, which can lead to increased stability and receptor selectivity compared to the native hormone. wjgnet.commdpi.com The binding affinity of these analogs directly correlates with their biological activity, such as the inhibition of hormone secretion. jci.org

Mechanisms of Receptor Internalization and Trafficking

Upon agonist binding, SSTRs can undergo internalization, a process where the receptor-ligand complex is translocated from the cell surface to intracellular compartments. bioscientifica.comatlasgeneticsoncology.org This mechanism is crucial for regulating receptor signaling and is a key factor in the clinical application of radiolabeled somatostatin analogs for tumor imaging and therapy. oup.combioscientifica.com

The different SSTR subtypes exhibit distinct internalization patterns. SSTR2, SSTR3, and SSTR5 are known to internalize to a greater extent than SSTR1 and SSTR4. atlasgeneticsoncology.org For instance, Somatostatin-14 induces robust internalization of SSTR2 and SSTR3, and to a lesser extent, SSTR5. oup.com Interestingly, the sst4 receptor appears to be resistant to agonist-induced internalization. nih.gov

The process of internalization is often mediated by clathrin-dependent pathways and can involve β-arrestins. oup.comnih.gov However, the specific mechanisms can vary depending on the receptor subtype and the specific agonist. oup.com For example, while most agonists trigger SSTR2 and SSTR3 internalization, SSTR5 internalization is induced by natural somatostatin peptides but not by some synthetic high-affinity SSTR5 agonists. nih.gov This differential internalization has significant implications for the therapeutic efficacy of various somatostatin analogs. oup.comoup.com

Agonist-Induced Receptor Desensitization

Continuous or repeated exposure to an agonist like somatostatin can lead to a decrease in cellular responsiveness, a phenomenon known as receptor desensitization. nih.govyoutube.com This process is a crucial physiological mechanism to prevent overstimulation of signaling pathways. For somatostatin receptors, desensitization involves multiple steps, beginning with the uncoupling of the receptor from its associated G protein. nih.gov

A primary mechanism driving desensitization is the phosphorylation of the agonist-occupied receptor. nih.gov This is carried out by specific enzymes called G protein-coupled receptor kinases (GRKs). nih.gov These serine-threonine kinases specifically recognize and phosphorylate the activated form of the GPCR. nih.gov For example, studies on the sst2A receptor demonstrated that agonist exposure rapidly increased its phosphorylation state, which was dependent on both the concentration and duration of agonist treatment. nih.gov

Following phosphorylation, proteins called arrestins bind to the receptor. nih.govnih.gov The binding of arrestin to the phosphorylated SSTR sterically hinders the receptor's ability to interact with and activate G proteins, effectively dampening the signal transduction cascade. nih.gov This sequence of phosphorylation and arrestin binding leads to the homologous desensitization of the receptor, where only the activated receptor subtype becomes unresponsive. youtube.com

Differential Internalization Pathways of SSTR Subtypes

Another key aspect of agonist-induced regulation is receptor internalization, where the receptors are removed from the cell surface into the cell's interior via endocytosis. youtube.com This process serves as a secondary mechanism of desensitization by reducing the number of available receptors on the plasma membrane. nih.gov The five SSTR subtypes exhibit distinct patterns of internalization upon agonist binding. nih.govnih.gov

SSTR2, SSTR3, and SSTR5 are known to internalize to a much greater extent and more rapidly than SSTR1 and SSTR4. nih.govnih.gov The sst4 receptor, in particular, appears to be resistant to short-term agonist-induced internalization when expressed in various cell lines and in native neurons. nih.gov

The pathways following internalization also differ among the subtypes. After being internalized, the sst2A receptor is often rapidly recycled back to the plasma membrane, allowing for the potential resensitization of the cellular response. nih.govnih.gov In contrast, internalized SSTR3 and SSTR5 are typically targeted for degradation in lysosomes, a process that can be dependent on ubiquitination. nih.govnih.gov This differential trafficking—rapid recycling versus lysosomal degradation—plays a significant role in determining the long-term signaling capacity of a cell in response to somatostatin. nih.govnih.gov Heterodimerization between different SSTR subtypes can further complicate these pathways, as the pairing of two different receptors can alter the internalization properties of one another. nih.govnih.gov

Table 2: Summary of SSTR Subtype Internalization and Trafficking This table is interactive. Users can sort columns by clicking on the headers.

| Receptor Subtype | Agonist-Induced Internalization Rate | Post-Internalization Fate |

|---|---|---|

| SSTR1 | Low / Resistant | Primarily remains at cell surface |

| SSTR2 | High / Rapid | Rapidly recycles to cell surface |

| SSTR3 | High / Rapid | Targeted to lysosomes for degradation |

| SSTR4 | Low / Resistant | Primarily remains at cell surface |

| SSTR5 | High / Rapid | Targeted to lysosomes for degradation |

Information is based on findings from multiple cellular and tissue studies. nih.govnih.govnih.gov

Intracellular Signaling Pathways and Molecular Mechanisms

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The biological actions of Somatostatin-14 are mediated by a family of five G-protein coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. guidetopharmacology.orgnih.gov These receptors, which belong to the rhodopsin-like GPCR subclass, are widely distributed throughout the body and bind SST-14 with high affinity. guidetopharmacology.orgnih.gov Upon ligand binding, SSTRs primarily couple to inhibitory heterotrimeric G-proteins of the Gαi/o family (Gαi1, Gαi2, Gαi3). drugbank.comnih.gov This interaction triggers the dissociation of the G-protein subunits, which in turn modulate various downstream effector systems. nih.gov

The principal signaling cascades activated by SST-14 via its receptors include the inhibition of adenylyl cyclase, the regulation of ion channel activity, the activation of phosphotyrosine phosphatases (PTPs), and the modulation of the mitogen-activated protein kinase (MAPK) cascade. drugbank.commdpi.com While these pathways are common to the SSTR family, some receptor subtypes exhibit distinct signaling capabilities; for instance, SSTR2 and SSTR5 have been shown to also couple to the Gq/11 pathway, and SSTR2 can interact with the Gαo2/β2/γ3 complex in pituitary cells. researchgate.netnih.gov

Table 1: Overview of SSTR Subtype-Specific Signaling Pathways Activated by Somatostatin-14 This table summarizes the primary signaling effectors associated with different somatostatin (B550006) receptor subtypes upon activation by Somatostatin-14, as documented in various cellular systems.

| SSTR Subtype | Primary G-Protein Coupling | Adenylyl Cyclase (AC) | K+ Channels | Ca2+ Channels | Phosphotyrosine Phosphatase (PTP) | MAPK Pathway |

|---|---|---|---|---|---|---|

| SSTR1 | Gαi | Inhibition | Activation | Inhibition | No Activation Reported nih.govoup.com | Modulation guidetopharmacology.org |

| SSTR2 | Gαi/o, Gαq researchgate.net | Inhibition pnas.org | Activation oup.com | Inhibition nih.gov | Activation nih.govoup.com | Modulation nih.govsemanticscholar.org |

| SSTR3 | Gαi | Inhibition | No Effect Reported oup.com | Inhibition | Activation nih.govoup.com | Modulation (Inhibition) guidetopharmacology.org |

| SSTR4 | Gαi | Inhibition | Activation oup.com | Inhibition | Activation nih.govoup.com | Modulation guidetopharmacology.org |

| SSTR5 | Gαi, Gαq researchgate.net | Inhibition | Activation oup.com | Inhibition | No Activation Reported nih.govoup.com | Modulation |

A cornerstone of Somatostatin-14 signaling is the potent inhibition of adenylyl cyclase (AC) activity. drugbank.com This action is mediated through the Gαi subunit of the activated GPCR, which directly suppresses the enzyme responsible for converting ATP into cyclic AMP (cAMP). drugbank.comwikipedia.org The resulting decrease in intracellular cAMP levels is a critical step in many of SST-14's inhibitory functions. nih.gov For example, in mouse L cells engineered to express the SSTR2 subtype, SST-14 was shown to inhibit forskolin-stimulated cAMP accumulation by 70–95%, with a half-maximal inhibitory concentration (IC50) of 0.15 nM. pnas.org Similarly, in rat anterior pituitary membranes, SST-14 inhibited prostaglandin-stimulated adenylyl cyclase with a half-maximal dose (ID50) of 1.48 × 10⁻⁸ M. cdnsciencepub.com This mechanism is also central to the anti-angiogenic effects of somatostatin in the retina, which are mediated primarily through the SSTR2 receptor and the subsequent inhibition of the AC/cAMP system. unitus.it

Somatostatin-14 significantly modulates cellular excitability and secretion by regulating the activity of key ion channels, an effect that can occur directly via G-protein subunits or indirectly through second messengers. guidetopharmacology.org

Potassium (K+) Channels: Activation of SSTRs by SST-14 generally stimulates voltage-gated K+ channels. drugbank.comoup.com This leads to an increased efflux of K+ ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to fire action potentials, thereby reducing hormone and neurotransmitter release. guidetopharmacology.org In cultured rat neocortical neurons, SST-14 was specifically found to increase a delayed rectifier K+ current (IK). cncb.ac.cn This effect is dependent on a pertussis toxin-sensitive G-protein but occurs independently of the cAMP pathway. cncb.ac.cn

Calcium (Ca2+) Channels: SST-14 signaling leads to the inhibition of voltage-gated Ca2+ channels, which curtails Ca2+ influx. guidetopharmacology.orgdrugbank.com Since calcium is a critical trigger for exocytosis, this inhibition is a primary mechanism for blocking hormone secretion. guidetopharmacology.org Research in rat amygdaloid neurons demonstrated that SST-14 selectively inhibits high voltage-activated (HVA) Ca2+ currents, particularly N- and P/Q-type channels, through the SSTR2 receptor. nih.gov In a different mechanism observed in cone photoreceptors, the inhibitory action of SST-14 on L-type voltage-gated Ca2+ channels was shown to require the mobilization of intracellular calcium from internal stores, a process dependent on phospholipase C (PLC) activation. physiology.org

The activation of phosphotyrosine phosphatases (PTPs) is a crucial signaling pathway for mediating the antiproliferative effects of Somatostatin-14. nih.gov This pathway involves the dephosphorylation of key signaling proteins, which can counteract growth-promoting signals. oup.com Studies using NIH 3T3 cells demonstrated that SST-14 treatment stimulated PTP activity in membranes from cells expressing SSTR2, SSTR3, or SSTR4, but not SSTR1 or SSTR5. nih.govoup.com This stimulation was sensitive to pertussis toxin, confirming its dependence on G-protein activation. nih.govoup.com The SH2-domain containing phosphatases, particularly SHP-2, are strongly implicated as downstream effectors in this pathway. nih.govnih.gov The ability of SSTRs to activate PTPs represents a major mechanism for the regulation of cell growth, differentiation, and migration. nih.gov

Somatostatin-14 signaling also involves the complex modulation of the mitogen-activated protein kinase (MAPK) cascade, which includes pathways like the extracellular signal-regulated kinase (ERK). drugbank.commdpi.com The effect of SST-14 on this cascade can be either stimulatory or inhibitory, depending on the cellular context and the specific SSTR subtype involved. In hepatocytes, SST-14 was found to stimulate the phosphorylation of ERK1/2 in a time- and concentration-dependent manner. physiology.org Conversely, the anti-angiogenic effects mediated by SSTR3 involve the inhibition of MAPK activity. guidetopharmacology.org In human Caco-2 intestinal cells, SST-14 was shown to stimulate the expression of the NHE8 transporter via the SSTR2-p38 MAPK pathway. nih.gov The interplay between SSTR-activated PTPs, such as SHP-2, and the MAPK cascade is a key regulatory node controlling cell fate. mdpi.comsemanticscholar.org

Beta-Arrestin Recruitment and Biased Agonism Studies

Beyond classical G-protein signaling, SSTRs can initiate G-protein-independent signaling through the recruitment of β-arrestin proteins. nih.govsemanticscholar.org β-arrestins are multifunctional adapter proteins that play a key role in GPCR desensitization, internalization, and the scaffolding of distinct signaling complexes. nih.gov Somatostatin-14 robustly promotes the mobilization of β-arrestin to the SSTR2 receptor. nih.gov This interaction between SSTR2A and β-arrestin induced by SST-14 has been characterized as transient. nih.gov

The concept of "biased agonism" is relevant to SSTR signaling, suggesting that different ligands can stabilize unique receptor conformations that preferentially activate one pathway over another (e.g., G-protein vs. β-arrestin). nih.govnih.gov For example, while SST-14 induces a transient interaction with β-arrestin, the synthetic agonist octreotide (B344500) promotes a more sustained association, leading to different patterns of receptor trafficking and signaling. nih.gov In cells co-expressing SSTR2 and SSTR5, SST-14 treatment prompted the translocation of β-arrestin to the cell surface to interact with SSTR2, highlighting the specificity of these interactions. nih.gov These findings reveal a more complex layer of signal regulation that may allow for the fine-tuning of cellular responses to somatostatin and its analogs. genscript.com

Role of Somatostatin-14 in Specific Cellular Signal Transduction Events

The integration of the aforementioned signaling pathways allows Somatostatin-14 to orchestrate specific and potent physiological outcomes across different cell types.

Inhibition of Hormone Secretion: This is a hallmark function of SST-14, particularly in the pituitary and pancreas. wikipedia.orgnih.gov In pituitary somatotropes, SST-14 inhibits growth hormone release by inhibiting adenylyl cyclase (reducing cAMP), activating K+ channels (causing hyperpolarization), and inhibiting Ca2+ channels (preventing the trigger for exocytosis). guidetopharmacology.org A similar combination of mechanisms underlies its inhibition of insulin (B600854) and glucagon (B607659) secretion from pancreatic islet cells. pnas.org

Antiproliferative Activity: SST-14 can halt cell proliferation, a key mechanism in its oncostatic potential. nih.gov This is often achieved by activating PTPs (like SHP-1 and SHP-2), which in turn dephosphorylate and inactivate components of growth factor receptor pathways, and by modulating MAPK signaling. semanticscholar.orgnih.gov This can lead to a cell cycle block, for instance, a transient G0/G1 arrest observed in GH3 pituitary tumor cells. nih.gov

Neuronal Modulation: In the central nervous system, SST-14 acts as a neuromodulator. cncb.ac.cn By activating K+ channels and inhibiting Ca2+ channels in neurons, it can reduce neuronal excitability and inhibit the release of other neurotransmitters. drugbank.comnih.govcncb.ac.cn

Intestinal Regulation: In the gut, SST-14 is known to stimulate the absorption of water and electrolytes. nih.gov A specific molecular event underlying this function was identified in Caco-2 intestinal cells, where SST-14, acting via the SSTR2-p38 MAPK pathway, upregulates the expression of the sodium-hydrogen exchanger NHE8. nih.gov

Table 2: Research Findings on Somatostatin-14's Modulation of Key Signaling Molecules This table presents specific, quantitative findings from research studies on the effect of Somatostatin-14 on various signaling components in different experimental models.

| Signaling Molecule/Process | Cell/Tissue Type | Effect of Somatostatin-14 | Key Finding/Value | Associated SSTR Subtype |

|---|---|---|---|---|

| cAMP Accumulation | sst2-transfected L cells | Inhibition | IC50 = 0.15 nM pnas.org | SSTR2 pnas.org |

| Adenylyl Cyclase Activity | Rat Anterior Pituitary | Inhibition | ID50 = 1.48 x 10-8 M cdnsciencepub.com | Not specified |

| Delayed Rectifier K+ Current (IK) | Rat Neocortical Neurons | Activation (Increase) | Concentration-dependent increase cncb.ac.cn | Not specified |

| High Voltage-Activated Ca2+ Current | Rat Amygdaloid Neurons | Inhibition | Inhibition of N- and P/Q-type channels nih.gov | SSTR2 nih.gov |

| Phosphotyrosine Phosphatase (PTP) | Transfected NIH 3T3 cells | Activation | Increased activity in membrane preps nih.govoup.com | SSTR2, SSTR3, SSTR4 nih.govoup.com |

| ERK 1/2 Phosphorylation | Rainbow Trout Hepatocytes | Activation (Increase) | Maximal phosphorylation within 5 min physiology.org | Not specified |

| p38 MAPK Phosphorylation | Caco-2 cells | Activation (Increase) | Mediates upregulation of NHE8 expression nih.gov | SSTR2 nih.gov |

| β-arrestin Recruitment | HEK 293 cells | Activation | Induces transient SSTR2A/β-arrestin interaction nih.gov | SSTR2 nih.govnih.gov |

Biological Activities in Pre Clinical Models and in Vitro Systems

Regulation of Cellular Secretion Processes in Research Models

Somatostatin (B550006) and its analogs are potent regulators of endocrine and exocrine secretion. Their inhibitory effects are mediated through a family of five G-protein-coupled receptors (SSTR1-5) distributed throughout the body.

Inhibition of Hormone Release (e.g., GH, TSH, Prolactin, Insulin (B600854), Glucagon)

The primary and most well-known function of somatostatin is the inhibition of hormone secretion from the pituitary gland and the pancreas. nih.govnih.gov

Growth Hormone (GH): Somatostatin-14 was originally identified as a growth hormone-inhibiting factor. mdpi.comfrontiersin.org It potently suppresses the release of GH from the anterior pituitary gland. mdpi.com Analogs have been developed that are even more potent than the native form in this regard. avantorsciences.combachem.com

Thyroid-Stimulating Hormone (TSH): Somatostatin also inhibits the secretion of TSH from the pituitary. mdpi.commdpi.com Studies in humans have shown that somatostatin can suppress the TSH response to thyrotropin-releasing hormone (TRH). nih.govnih.gov

Prolactin: The inhibitory effect of somatostatin on prolactin secretion has been observed under specific endocrine conditions. nih.govnih.gov It can counteract the stimulated release of prolactin. nih.gov The lower sensitivity of lactotroph cells to somatostatin compared to somatotrophs may be due to a lower density of somatostatin receptors. nih.gov However, sst1-selective activation has been shown to inhibit hormone secretion in prolactin-secreting adenomas in vitro. nih.gov

Insulin and Glucagon (B607659): Somatostatin is a key regulator of pancreatic function, inhibiting the secretion of both insulin from beta-cells and glucagon from alpha-cells. mdpi.comcpcscientific.comtocris.com This dual inhibitory action plays a crucial role in glucose homeostasis.

Table 1: Hormones Inhibited by Somatostatin and its Analogs

| Hormone | Secreting Gland | Reference |

| Growth Hormone (GH) | Anterior Pituitary | mdpi.comfrontiersin.orgavantorsciences.combachem.com |

| Thyroid-Stimulating Hormone (TSH) | Anterior Pituitary | mdpi.commdpi.comnih.govnih.gov |

| Prolactin | Anterior Pituitary | nih.govnih.govnih.gov |

| Insulin | Pancreas (β-cells) | mdpi.comcpcscientific.comtocris.com |

| Glucagon | Pancreas (α-cells) | mdpi.comcpcscientific.comtocris.com |

Modulation of Neurotransmitter Release

In the central and peripheral nervous systems, somatostatin acts as a neurotransmitter or neuromodulator. nih.govfrontiersin.org It has been found to be co-localized with classical neurotransmitters like acetylcholine (B1216132) in nerve terminals. medchemexpress.com Research indicates that endogenous somatostatin can modulate the release of acetylcholine, with studies showing that somatostatin antagonists can enhance its release. nih.gov This suggests an inhibitory role of somatostatin in cholinergic transmission. nih.gov

Anti-proliferative Effects in Cell Lines

Somatostatin and its analogs exhibit significant anti-proliferative effects on a variety of normal and cancerous cells both in vitro and in vivo. mdpi.com These effects can be direct, through receptors on the tumor cells, or indirect, by inhibiting the release of growth factors and hormones.

Mechanisms of Cell Cycle Arrest

A key mechanism of the anti-proliferative action of somatostatin analogs is the induction of cell cycle arrest, primarily in the G1 phase. mdpi.com This is often mediated through the activation of phosphotyrosine phosphatases (PTPs), which can counteract the signaling of mitogenic growth factor receptors. mdpi.com The activation of SSTRs can lead to the suppression of mitogenic pathways like the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways. mdpi.comnih.gov

Induction of Apoptosis Pathways

In addition to cytostatic effects, somatostatin analogs can also induce apoptosis, or programmed cell death, in cancer cells. mdpi.commdpi.commcgill.ca This has been demonstrated in various tumor models. mdpi.com The pro-apoptotic effects can be mediated through specific somatostatin receptor subtypes. mdpi.com Evidence of apoptosis includes increased caspase-3 activity and DNA fragmentation in preclinical models. mdpi.com

Anti-angiogenic Mechanisms of Action

Somatostatin and its analogs can indirectly inhibit tumor growth by suppressing angiogenesis, the formation of new blood vessels. nih.gov This is a critical process for tumor growth and metastasis. The anti-angiogenic effects are thought to occur through both direct and indirect mechanisms.

Direct effects: Somatostatin receptors are expressed on proliferating vascular endothelial cells, and their activation can directly inhibit endothelial cell proliferation. nih.gov

Indirect effects: Somatostatin analogs can inhibit the secretion of pro-angiogenic factors such as insulin-like growth factor-1 (IGF-1) and vascular endothelial growth factor (VEGF). mcgill.canih.gov Studies have shown that somatostatin can inhibit IGF-1-mediated induction of VEGF in human retinal pigment epithelial cells. nih.gov The sst2 receptor, in particular, appears to play a protective role against angiogenesis by downregulating the VEGF system. arvojournals.org

Table 2: Summary of Anti-Angiogenic Mechanisms

| Mechanism | Description | Reference |

| Direct Inhibition | Inhibition of endothelial cell proliferation via somatostatin receptors on these cells. | nih.gov |

| Indirect Inhibition | Suppression of pro-angiogenic factors like IGF-1 and VEGF. | mcgill.canih.govnih.gov |

| Receptor Mediation | The sst2 receptor is implicated in mediating anti-angiogenic effects. | arvojournals.org |

Neuromodulatory and Neuroprotective Roles in Animal Models and Isolated Tissues

Detailed studies focusing specifically on the neuromodulatory and neuroprotective effects of the Somatostatin-14 (3-14) fragment are limited. Research has predominantly centered on the full-length Somatostatin-14 peptide and its various synthetic analogs.

Behavioral Studies in Animal Models

Specific behavioral studies investigating the direct effects of the administration of Somatostatin-14 (3-14) in animal models are not well-documented in publicly available research.

Influence on Neuronal Activity and Circuitry

There is a lack of specific data from in vitro or in vivo studies detailing the direct influence of the Somatostatin-14 (3-14) fragment on neuronal activity and neural circuits. The broader actions of somatostatin itself involve the modulation of neuronal excitability, often through the activation of various potassium channels and inhibition of calcium channels, leading to a general inhibitory effect on neurotransmitter release. medchemexpress.com However, it remains to be elucidated whether the (3-14) fragment retains these activities.

Studies on Somatostatin-14 (3-14) in Relation to Prosomatostatin (B1591216) Processing

Prosomatostatin undergoes complex enzymatic processing to yield various bioactive peptides, including Somatostatin-14 and Somatostatin-28. nih.govresearchgate.net The generation of Somatostatin-14 involves cleavage at specific sites on the precursor protein. acs.orgresearchgate.net There is no direct evidence to suggest that Somatostatin-14 (3-14) is a direct, major product of prosomatostatin processing or that it plays a significant role in regulating this process. The processing of prosomatostatin is a highly regulated process that can vary between different tissues and species, leading to different ratios of the final peptide products. nih.gov

Structure Activity Relationships Sar and Peptide Engineering

Identification of Key Pharmacophoric Residues

Structure-activity relationship (SAR) studies have been crucial in identifying the essential amino acids responsible for the biological activity of somatostatin (B550006). drugdesign.org Research by several groups pinpointed the tetrapeptide sequence Phe⁷-Trp⁸-Lys⁹-Thr¹⁰ as the minimal sequence required for receptor activation. drugdesign.org Within this core pharmacophore, the Trp⁸-Lys⁹ dipeptide is considered particularly critical for high-affinity binding to somatostatin receptors (SSTRs). nih.gov

Further investigations using techniques like NMR spectroscopy and molecular modeling on various synthetic analogs, such as sandostatin (octreotide), have refined the understanding of the bioactive conformation. acs.orgnih.gov These studies confirmed that a specific three-dimensional arrangement of the pharmacophoric residues is necessary for activity. The key features include a β-II' turn centered around the D-Trp-Lys residues, which is stabilized by the D-configuration of Tryptophan. americanpharmaceuticalreview.comacs.org This specific turn positions the side chains of Tryptophan and Lysine in close proximity, a crucial feature for potent biological activity. americanpharmaceuticalreview.com The design of sst₁-selective analogs has also relied on positioning specific pharmacophore residues at precise distances from each other to achieve high affinity and selectivity. nih.gov

Impact of Amino Acid Substitutions on Receptor Affinity and Selectivity

Modifying the amino acid sequence of somatostatin is a primary strategy to alter its binding profile to the five different SSTR subtypes. mdpi.comresearchgate.net Even minor changes, such as single amino acid substitutions, can dramatically shift receptor affinity and selectivity, leading to the development of receptor-specific agonists and antagonists. nih.govnih.gov

A cornerstone of somatostatin analog design has been the substitution of the natural L-Tryptophan at position 8 with its D-enantiomer (D-Trp). researchgate.net This single modification is known to stabilize the essential β-turn conformation around the D-Trp-Lys region, which is a hallmark of the bioactive state. americanpharmaceuticalreview.comnih.gov The incorporation of D-Trp⁸ results in analogs that are significantly more potent than the native somatostatin in inhibiting the release of growth hormone, insulin (B600854), and glucagon (B607659). peptide.com For instance, [D-Trp⁸]-SRIF is reported to be 6 to 8 times more potent than somatostatin. peptide.com This increased potency is attributed to both enhanced metabolic stability and a more favorable conformational arrangement for receptor binding. americanpharmaceuticalreview.commdpi.com Studies on various analogs have consistently shown that the D-Trp substitution is a key factor in achieving high potency. nih.govnih.gov

| Analog | Key Modification | Reported Effect | Source |

|---|---|---|---|

| [D-Trp⁸]-Somatostatin | L-Trp⁸ → D-Trp⁸ | 6-8 times more potent than native somatostatin in inhibiting growth hormone, glucagon, and insulin. | peptide.com |

| Octreotide (B344500) | Contains D-Phe and D-Trp | Stabilizes a β-turn conformation around the D-Trp-Lys region, leading to high potency and stability. | nih.gov |

| [D-Trp⁸, D-Cys¹⁴]-Somatostatin | L-Trp⁸ → D-Trp⁸, L-Cys¹⁴ → D-Cys¹⁴ | Potent inhibitor of growth hormone secretion. | nih.gov |

The incorporation of non-natural amino acids is a powerful technique to enhance peptide stability, introduce conformational restrictions, and fine-tune receptor selectivity. nih.govnih.govnih.gov Mesitylalanine (Msa), a conformationally restricted and electron-rich analog of phenylalanine, has been substituted at positions 6, 7, and/or 11 in somatostatin-14. mdpi.com

Studies on these Msa-containing analogs revealed that a single Msa substitution could make the peptide more conformationally restricted than native somatostatin. mdpi.com When combined with a D-Trp⁸ modification, these analogs showed a remarkable increase in stability in human serum. mdpi.com For example, analogs with one Msa residue and D-Trp⁸ were 7 to 20 times more stable than native somatostatin (SRIF). mdpi.com The position of the Msa substitution significantly influenced receptor selectivity. For instance, [Msa¹¹]-SRIF showed selectivity for SSTR2, while the addition of D-Trp⁸ to create [Msa¹¹, D-Trp⁸]-SRIF shifted the selectivity towards SSTR5. mdpi.comresearchgate.net

| Analog | Key Substitutions | Receptor Selectivity (IC₅₀, nM) | Source |

|---|---|---|---|

| SRIF-14 | - | SSTR1: 1.8, SSTR2: 0.6, SSTR3: 1.3, SSTR4: 2.1, SSTR5: 1.0 | mdpi.com |

| [Msa⁶, D-Trp⁸]-SRIF | Phe⁶ → Msa, L-Trp⁸ → D-Trp⁸ | SSTR2: 1.9, SSTR5: >1000 | mdpi.com |

| [Msa⁷, D-Trp⁸]-SRIF | Phe⁷ → Msa, L-Trp⁸ → D-Trp⁸ | SSTR1: 1.4, SSTR2: 1.0, SSTR5: >1000 | mdpi.comresearchgate.net |

| [Msa¹¹, D-Trp⁸]-SRIF | Phe¹¹ → Msa, L-Trp⁸ → D-Trp⁸ | SSTR2: 4.8, SSTR5: 0.4 | mdpi.comresearchgate.net |

Conformational Constraints and Cyclic Peptide Design

Native somatostatin is a flexible molecule, which is a disadvantage for a therapeutic agent. mdpi.com Therefore, a key strategy in analog design is to introduce conformational constraints to lock the peptide into its bioactive shape. americanpharmaceuticalreview.com Cyclization is the most common method to achieve this, reducing the ring size from the 14 amino acids of native somatostatin to smaller, more rigid structures like the hexapeptides and octapeptides found in clinically used analogs. mdpi.comnih.gov

These cyclic designs successfully mimic the essential β-turn of the native peptide. nih.gov For instance, cyclic hexapeptide analogs can maintain the crucial backbone conformation and the orientation of the key side chains, often incorporating a type II' β-turn with D-Trp at the i+1 position. acs.org Beyond simple cyclization, other methods to constrain the peptide include incorporating conformationally restricted amino acids or using non-peptidic scaffolds. nih.govnih.gov Novel structured molecules, such as those based on an N,N'-dimethyl-N,N'-diphenylurea or a substituted biphenyl (B1667301) system, have been used to hold the bioactive tetrapeptide sequence in the required β-turn conformation, resulting in analogs with high, selective affinity for SSTR2 and SSTR5. nih.gov

Peptidomimetic Approaches and Analog Development

Peptidomimetics are compounds designed to mimic the structure and function of a natural peptide but with modified chemical structures to improve properties like stability and oral bioavailability. americanpharmaceuticalreview.com The development of somatostatin analogs follows a hierarchical approach, starting from the native peptide and gradually introducing less peptidic character. americanpharmaceuticalreview.com This has led to the creation of small molecule, non-peptide agonists that are highly selective for specific SSTR subtypes. nih.gov

One successful peptidomimetic strategy involves using a scaffold that mimics the spatial arrangement of the critical Trp-Lys side chains on a β-turn. americanpharmaceuticalreview.com Another approach has been to constrain the tryptophan residue itself, such as by using 3-amino-indolo[2,3-c]azepin-2-one (Aia) as a D-Trp mimetic. lookchem.com This strategy yielded dipeptidomimetics with a D-Aia-Lys sequence that showed good selectivity for SSTR4 and SSTR5. lookchem.com

A significant challenge with peptide-based drugs is their susceptibility to cleavage by peptidases. mdpi.com One advanced peptidomimetic strategy to address this is the "amide-to-triazole switch," where a specific amide bond in the peptide backbone is replaced with a metabolically stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comnih.gov This bioisosteric replacement aims to improve metabolic stability while preserving the peptide's biological function. mdpi.com

In the context of Somatostatin-14, strategic amide bonds known to be cleavage sites (e.g., Asn⁵-Phe⁶, Phe⁶-Phe⁷, Trp⁸-Lys⁹) were replaced with a triazole moiety. mdpi.com The synthesis involves a multi-step process on solid phase, including a key diazotransfer reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. mdpi.com While this modification can enhance in vivo stability, its impact on receptor affinity is variable. Of five analogs created with this switch, only one, [¹¹¹In]In-XG1 (with the switch at the Asn⁵-Phe⁶ position), retained nanomolar affinity for SSTR1,2,3, and 5 while also showing improved stability in vivo compared to the parent compound. mdpi.com

| Compound | Amide Bond Replaced with Triazole (Tz) | SSTR2 Affinity (IC₅₀, nM) | Source |

|---|---|---|---|

| [¹¹¹In]In-AT2S (Reference) | None | 1.5 ± 0.2 | mdpi.com |

| [¹¹¹In]In-XG1 | Asn⁵ ψ[Tz] Phe⁶ | 3.6 ± 1.2 | mdpi.com |

| [¹¹¹In]In-XG2 | Phe⁶ ψ[Tz] Phe⁷ | >1000 | mdpi.com |

| [¹¹¹In]In-XG3 | Trp⁸ ψ[Tz] Lys⁹ | >1000 | mdpi.com |

| [¹¹¹In]In-XG4 | Thr¹⁰ ψ[Tz] Phe¹¹ | >1000 | mdpi.com |

Lanthionine (B1674491) Bridge Modifications

A significant advancement in the stabilization of somatostatin analogs has been the replacement of the disulfide bond between cysteine residues with a lanthionine bridge. A lanthionine bridge is a monosulfide linkage, which is chemically more stable than the disulfide bond and less susceptible to enzymatic degradation. nih.govresearchgate.net This modification creates a more constrained peptide structure, which can lead to enhanced metabolic stability and altered receptor selectivity. researchgate.net

The synthesis of lanthionine-bridged somatostatin analogs involves replacing the two cysteine residues with a single lanthionine amino acid, where the thioether linkage connects the β-carbons of what were originally two separate amino acid residues. nih.govnih.gov This substitution has been shown to be a viable strategy for creating potent and selective somatostatin analogs.

Detailed Research Findings:

Research into lanthionine-bridged somatostatin analogs has provided valuable insights into the structure-activity relationships of these peptides. Studies on analogs of sandostatin (octreotide), a well-known octapeptide analog of somatostatin, have been particularly informative.

In one series of studies, the disulfide bridge of sandostatin was replaced by a lanthionine bridge. nih.govcapes.gov.br The resulting lanthionine octapeptide analogs were evaluated for their binding affinities to cloned somatostatin receptors (SSTRs) and their ability to inhibit growth hormone (GH) release.

The introduction of a lanthionine bridge into sandostatin analogs resulted in a significant increase in receptor binding selectivity. nih.govcapes.gov.br For instance, a lanthionine octapeptide with a C-terminal Thr-ol (Compound 1) demonstrated a high affinity for the rat SSTR5, comparable to that of native somatostatin-14 and sandostatin. nih.gov However, this same analog exhibited a binding affinity for the mouse SSTR2b that was approximately 50 times weaker than that of sandostatin. nih.govcapes.gov.br A similar profile was observed for a lanthionine octapeptide with a C-terminal Thr-NH2 (Compound 2), which also showed a higher affinity for rSSTR5 over mSSTR2B. nih.govcapes.gov.br

This shift in receptor selectivity has functional consequences. The inhibition of growth hormone release is primarily mediated by SSTR2. nih.gov Consistent with their lower affinity for SSTR2, both lanthionine-bridged octapeptides (Compounds 1 and 2) were found to be much less potent in inhibiting growth hormone secretion compared to sandostatin. nih.govcapes.gov.br